

# An In-depth Technical Guide to [(2E)-2-butenyloxy]benzene and its Isomers

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Compound of Interest					
Compound Name:	Benzene, (2-butenyloxy)-				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers, presents available physicochemical data, and outlines detailed experimental protocols for its synthesis and rearrangement.

# Structural Formula and Core Compound

[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula C<sub>10</sub>H<sub>12</sub>O and a molecular weight of 148.21 g/mol . The structure consists of a phenyl group linked via an ether oxygen to a trans-configured but-2-ene chain.

• IUPAC Name: [(2E)-2-butenyloxy]benzene

Common Name: (E)-Crotyl phenyl ether

Molecular Formula: C10H12O

CAS Number: 14309-16-1

• SMILES: C\C=C\COC1=CC=CC=C1

Structure:



(Structure of [(2E)-2-butenyloxy]benzene)

# Isomers of [(2E)-2-butenyloxy]benzene

The molecular formula C<sub>10</sub>H<sub>12</sub>O accommodates a wide variety of structural and geometric isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic pathways, and structure-activity relationships.

#### Key Isomers Include:

- Geometric Isomer: [(2Z)-2-butenyloxy]benzene (cis-crotyl phenyl ether) Differs in the stereochemistry of the double bond.
- Positional Isomers (Ether):
  - (But-3-en-1-yloxy)benzene
  - (1-Methylallyloxy)benzene
  - Estragole (4-allyl-1-methoxybenzene) A naturally occurring isomer with a different arrangement of atoms.
  - Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) A widely used flavoring agent.[1]
- Functional Group Isomers (Phenols):
  - ortho-(1-Methylallyl)phenol
  - ortho-(But-2-en-1-yl)phenol The product of the Claisen rearrangement of [(2E)-2-butenyloxy]benzene.
- Functional Group Isomers (Ketones/Aldehydes):
  - Benzylacetone (4-phenylbutan-2-one)
  - Butyrophenone (1-phenylbutan-1-one)



Cuminaldehyde (4-isopropylbenzaldehyde)

## **Quantitative Physicochemical Data**

Experimental physicochemical data for [(2E)-2-butenyloxy]benzene is not readily available in common databases. The following table summarizes known quantitative data for several of its important C<sub>10</sub>H<sub>12</sub>O isomers to provide a comparative reference.

Compound Name	Isomer Type	Boiling Point (°C)	Density (g/mL)	Refractive Index (n20/D)
[(2E)-2- butenyloxy]benz ene	Core Compound	Data not available	Data not available	Data not available
Estragole	Positional (Ether)	215-216[2]	0.965 @ 25°C[2]	1.521[2]
trans-Anethole	Positional (Ether)	234-236[1][3]	0.983-0.988 @ 25°C[1]	1.557-1.561[3]
2-Allylphenol*	Functional (Phenol)	220-222[4]	1.02 @ 25°C[5]	1.545[4]
4-Phenyl-1- butene	Functional (Alkene)	175-177	0.88 @ 25°C	1.507

<sup>\*</sup>Note: 2-Allylphenol (C<sub>9</sub>H<sub>10</sub>O) is the rearrangement product of allyl phenyl ether, not crotyl phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

# Experimental Protocols Synthesis of [(2E)-2-butenyloxy]benzene via Williamson Ether Synthesis

This protocol describes the  $S_n2$  reaction between sodium phenoxide and (E)-1-bromo-2-butene (crotyl bromide).

Materials:



- Phenol
- Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
- (E)-1-bromo-2-butene (Crotyl bromide)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- · Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

#### Procedure:

- Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous DMF.
- Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Alternatively, an aqueous solution of NaOH can be used with a phase-transfer catalyst.
- Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
- Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2butene (1.05 eq.) dropwise via a syringe.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.



- Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield pure [(2E)-2-butenyloxy]benzene.

## Isomerization via Aromatic Claisen Rearrangement

This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its corresponding ortho-allyl phenol isomer.

#### Materials:

- [(2E)-2-butenyloxy]benzene
- High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)
- Round-bottom flask, reflux condenser, heating mantle, thermometer
- Toluene
- Aqueous hydrochloric acid (HCl, 10%)
- Aqueous sodium hydroxide (NaOH, 10%)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in N,N-diethylaniline (or another suitable high-boiling solvent).
- Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-



MS.

- Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a separatory funnel.
- Wash the organic solution with 10% HCl to remove the N,N-diethylaniline solvent.
- Extract the organic layer with 10% NaOH solution. The phenolic product will move into the aqueous basic layer, leaving non-phenolic impurities in the organic layer.
- Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl.
- Extract the acidified aqueous layer three times with diethyl ether.
- Combine the ether extracts, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-1-yl)phenol product.
- Purification: Purify the product via flash column chromatography or distillation under reduced pressure.

# Mandatory Visualizations Logical and Synthetic Pathways

The following diagrams illustrate the key synthetic and rearrangement pathways discussed in this guide.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

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